2-(4-biphenylyl)-2-oxoethyl 4-oxo-4-(8-quinolinylamino)butanoate
Overview
Description
2-(4-biphenylyl)-2-oxoethyl 4-oxo-4-(8-quinolinylamino)butanoate is a useful research compound. Its molecular formula is C27H22N2O4 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.15795719 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The compound of interest is part of a broader class of quinoline derivatives, which are synthesized through various chemical transformations and have been extensively studied for their diverse biological and chemical properties. For instance, the transformations of 4-N-arylamino-4-(8-quinolinyl)-1-butenes and 3-aryl-2-(8-quinolinyl)-4-thiazolidinones have shown potential for developing biologically active C-8 substituted quinolines, indicating a methodology that could be applied to synthesize compounds like 2-(4-biphenylyl)-2-oxoethyl 4-oxo-4-(8-quinolinylamino)butanoate for exploring its biological potential (Méndez et al., 2001).
Potential Biological Applications
Quinoline derivatives have been associated with a wide range of biological activities, making them of interest for pharmaceutical applications. While the specific compound "this compound" might not have direct studies, related research indicates the potential for such compounds to be explored as inhibitors or therapeutic agents. For instance, novel biphenyl ester derivatives, which share structural similarities, have been synthesized and shown significant anti-tyrosinase activities, suggesting potential uses in treatments against hyperpigmentation or for other dermatological applications (Kwong et al., 2017).
Computational Studies and Drug Discovery
The compound's framework, particularly the quinoline moiety, is also a subject of computational studies aimed at drug discovery. Computational screening of similar phenylamino-phenoxy-quinoline derivatives against targets like the main protease of SARS-CoV-2 suggests a methodology for predicting the bioactivity of this compound against viral proteins or other biological targets, underscoring its potential relevance in developing antiviral agents (Patnin et al., 2022).
Properties
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-oxo-4-(quinolin-8-ylamino)butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-24(21-13-11-20(12-14-21)19-6-2-1-3-7-19)18-33-26(32)16-15-25(31)29-23-10-4-8-22-9-5-17-28-27(22)23/h1-14,17H,15-16,18H2,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYPCCFDXFXURG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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